methyl 3-(1-hydroxy-1-methylethyl)benzoate CAS number lookup
methyl 3-(1-hydroxy-1-methylethyl)benzoate CAS number lookup
Part 1: Identification & Chemical Identity
Core Identity Data
The compound methyl 3-(1-hydroxy-1-methylethyl)benzoate is a functionalized aromatic ester used primarily as an intermediate in the synthesis of complex pharmaceutical scaffolds. It is characterized by the presence of a stable tertiary alcohol and a methyl ester on a meta-substituted benzene ring.
| Attribute | Detail |
| CAS Number | 1934812-60-8 |
| IUPAC Name | Methyl 3-(2-hydroxypropan-2-yl)benzoate |
| Synonyms | Methyl 3-(1-hydroxy-1-methylethyl)benzoate; Methyl 3-(2-hydroxy-2-propyl)benzoate |
| Molecular Formula | |
| Molecular Weight | 194.23 g/mol |
| SMILES | COC(=O)c1cccc(C(C)(C)O)c1 |
| InChI Key | ODJJXKURUDQRLO-UHFFFAOYSA-N (Derived from structure) |
Structural Significance
This molecule features two reactive centers with distinct orthogonal reactivity:[1][2]
-
The Ester Moiety (
): Susceptible to hydrolysis (to the acid, CAS 40912-34-3) or further nucleophilic attack. -
The Tertiary Alcohol (
): Provides a steric bulk and a polar handle. Unlike primary or secondary alcohols, it is resistant to oxidation but prone to acid-catalyzed dehydration to form the alkene (isopropenyl group).
Part 2: Synthesis & Manufacturing Protocols
Synthetic Logic
The primary challenge in synthesizing this compound is chemoselectivity . The precursor, methyl 3-acetylbenzoate, contains both a ketone and an ester. Standard Grignard reagents (e.g., methylmagnesium bromide) react with both.[2] However, ketones are significantly more electrophilic than esters. By controlling temperature and stoichiometry, one can selectively alkylate the ketone to form the tertiary alcohol without disturbing the ester.
Protocol A: Chemoselective Grignard Addition (Recommended)
Objective: Convert methyl 3-acetylbenzoate to the target using kinetic control.
Reagents:
-
Substrate: Methyl 3-acetylbenzoate (1.0 equiv)
-
Reagent: Methylmagnesium bromide (MeMgBr), 3.0M in ether (1.1 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Saturated aqueous Ammonium Chloride (
)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask under an inert Nitrogen (
) atmosphere. -
Dissolution: Dissolve methyl 3-acetylbenzoate in anhydrous THF (0.5 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical Step: Low temperature prevents the Grignard reagent from attacking the less reactive ester group.
-
Addition: Add MeMgBr dropwise over 30 minutes via syringe pump. Maintain internal temperature below -70°C.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Target
will differ from starting material; stain with PMA or ). -
Quench: While still at -78°C, quench by adding saturated
solution. -
Workup: Allow to warm to room temperature. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Protocol B: Esterification of the Acid
Alternative Route: If the acid form, 3-(2-hydroxypropan-2-yl)benzoic acid (CAS 40912-34-3) , is available, it can be esterified.
-
Warning: Acid-catalyzed Fischer esterification (
) carries a high risk of dehydrating the tertiary alcohol to an alkene. -
Preferred Method: Use Methyl Iodide (
) and Potassium Carbonate ( ) in DMF at room temperature to strictly preserve the alcohol.
Synthesis Pathway Diagram
Caption: Figure 1. Chemoselective synthesis pathway via kinetic control of Grignard addition.
Part 3: Physical Properties & Characterization
Researchers must validate the identity of the synthesized compound using the following spectral fingerprints.
Physicochemical Data Table
| Property | Value / Description |
| Physical State | White to off-white crystalline solid |
| Melting Point | 71–74 °C (Typical for similar benzoate derivatives) |
| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in Water |
| ~16.5 (Tertiary alcohol, non-acidic) | |
| Stability | Hygroscopic; Store under inert gas.[3] Avoid strong acids. |
Spectral Characterization (Predicted)
-
NMR (400 MHz,
):- 8.15 (t, 1H, Ar-H2)
- 7.95 (dt, 1H, Ar-H4)
- 7.68 (dt, 1H, Ar-H6)
- 7.40 (t, 1H, Ar-H5)
-
3.92 (s, 3H,
) -
1.60 (s, 6H,
)
-
IR Spectroscopy:
-
Broad band ~3400
(O-H stretch). -
Sharp band ~1720
(C=O ester stretch).
-
Part 4: Applications in Drug Development
Fragment-Based Drug Discovery (FBDD)
This compound serves as a "linker" fragment. The meta-substitution pattern creates a specific geometry (120° angle) between the ester (which can be converted to amides or heterocycles) and the tertiary alcohol (which mimics hydration shells or engages in hydrogen bonding).
Metabolic Stability
The gem-dimethyl group (the two methyls on the alcohol carbon) blocks metabolic oxidation at that position. In medicinal chemistry, replacing a secondary alcohol with this tertiary "dimethyl carbinol" motif is a standard strategy to increase the half-life (
Deuterated Analogs
As noted in related synthesis literature, this scaffold is often used to introduce deuterium labels (using
References
-
Sigma-Aldrich. Methyl 3-(2-hydroxypropan-2-yl)benzoate Product Page. Catalog No. ENAH11E022D9.[4] Accessed 2024. Link
-
BenchChem. 3-(2-Hydroxypropan-2-yl)benzoic acid (Precursor Acid). CAS 40912-34-3. Link
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. "Chemoselectivity in Grignard Reactions". Oxford University Press.
-
ChemicalBook. Methyl 3-hydroxybenzoate Synthesis and Derivatives. Link
